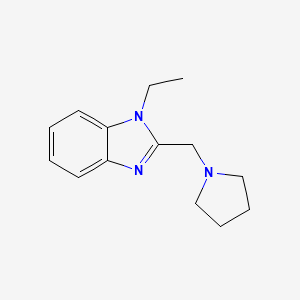
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the mid-20th century and has since been used in various scientific research applications.
Wirkmechanismus
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide acts by binding to the 5-HT2A and 5-HT2C receptors, leading to the activation of intracellular signaling pathways. This results in a range of physiological and biochemical effects, including the modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal excitability.
Biochemical and physiological effects:
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal excitability. It has also been shown to have anxiogenic and hallucinogenic effects, making it a valuable tool for studying the mechanisms underlying anxiety and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the 5-HT2A and 5-HT2C receptors, which allows researchers to study the role of serotonin in specific physiological and pathological processes. However, one of the limitations of using 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is its relatively low potency compared to other serotonin receptor agonists, which can make it difficult to achieve the desired effects at low concentrations.
Zukünftige Richtungen
There are several future directions for research involving 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, including studies on its potential therapeutic uses in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to elucidate the specific mechanisms underlying its biochemical and physiological effects, as well as its potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective serotonin receptor agonists could help to overcome some of the limitations of using 4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-(2-pyridinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and psychiatric disorders. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
4-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-24-15-12-14(13-16(25-2)18(15)26-3)21-19(27)23-10-8-22(9-11-23)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXNPXJZGHLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[benzyl(methyl)amino]-3-oxo-2-phenylbutanenitrile](/img/structure/B4388845.png)

![N-[2-methoxy-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4388871.png)
![methyl 5-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B4388881.png)

![3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4388892.png)
![1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4388899.png)
![N-ethyl-4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4388903.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4388911.png)

![4-[(benzylsulfonyl)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B4388922.png)
![1,1-dimethyl-2-propyn-1-yl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B4388939.png)
![{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4388953.png)